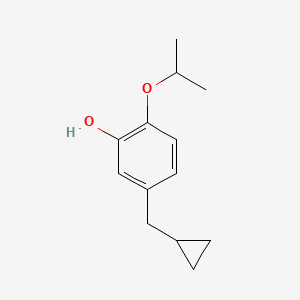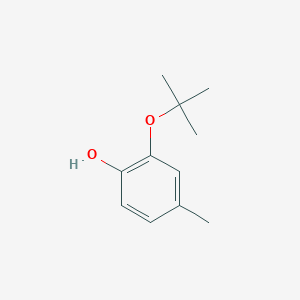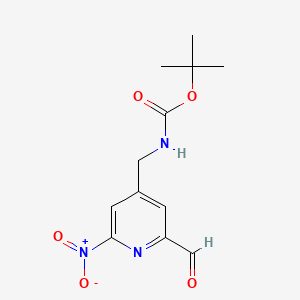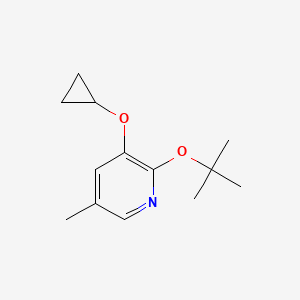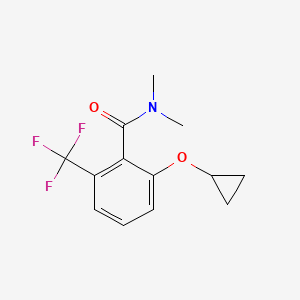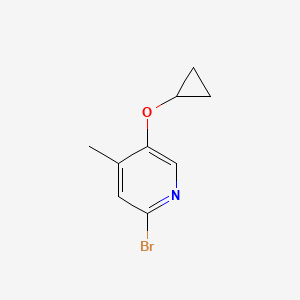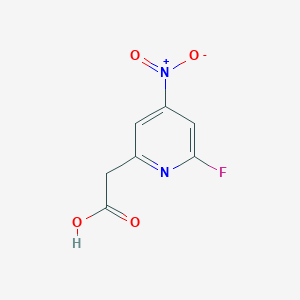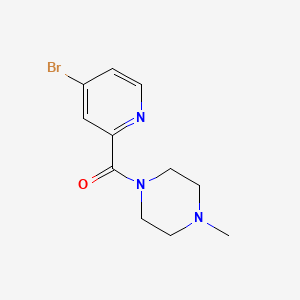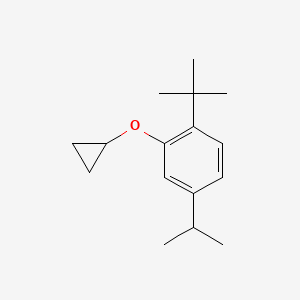
6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyloxy group at the 6th position, a chlorine atom at the 4th position, and a sulfonyl chloride group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride typically involves multiple steps One common method starts with the chlorination of 6-(Benzyloxy)pyridine to introduce the chlorine atom at the 4th position
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
Types of Reactions:
Substitution Reactions: The sulfonyl chloride group in this compound can undergo nucleophilic substitution reactions, where the chloride is replaced by various nucleophiles.
Oxidation and Reduction Reactions: The benzyloxy group can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or other reducing agents.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Applications De Recherche Scientifique
6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug candidates.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to the active site and blocking substrate access. The sulfonyl chloride group is reactive and can form covalent bonds with nucleophilic residues in proteins, leading to inhibition.
Comparaison Avec Des Composés Similaires
6-(Benzyloxy)-4-chloropyridine: Lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
4-Chloropyridine-2-sulfonyl chloride: Lacks the benzyloxy group, which affects its solubility and reactivity.
6-(Benzyloxy)-2-sulfonyl chloride: Lacks the chlorine atom at the 4th position, altering its electronic properties.
Uniqueness: 6-(Benzyloxy)-4-chloropyridine-2-sulfonyl chloride is unique due to the combination of functional groups that provide a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Propriétés
Formule moléculaire |
C12H9Cl2NO3S |
|---|---|
Poids moléculaire |
318.2 g/mol |
Nom IUPAC |
4-chloro-6-phenylmethoxypyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-10-6-11(15-12(7-10)19(14,16)17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clé InChI |
YZCOAUZNFJJRHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=NC(=CC(=C2)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



